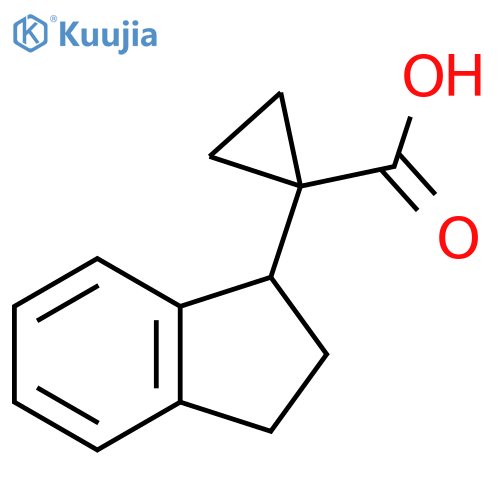Cas no 1785592-98-4 (1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid)

1785592-98-4 structure
商品名:1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1785592-98-4
- 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
- EN300-1871663
-
- インチ: 1S/C13H14O2/c14-12(15)13(7-8-13)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,14,15)
- InChIKey: UWFQCYNAIAPMCQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C3C=CC=CC=3CC2)CC1)=O
計算された属性
- せいみつぶんしりょう: 202.099379685g/mol
- どういたいしつりょう: 202.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3Ų
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1871663-1.0g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1871663-0.25g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-0.5g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-10g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-5.0g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1871663-0.05g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-10.0g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1871663-1g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-5g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1871663-0.1g |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid |
1785592-98-4 | 0.1g |
$1031.0 | 2023-09-18 |
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
1785592-98-4 (1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
